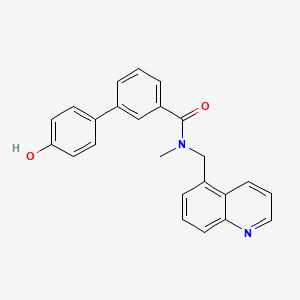
4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide
Descripción general
Descripción
4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide, also known as QM-7, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor that targets the protein kinase CK2, which plays a critical role in various cellular processes such as cell growth, proliferation, and survival.
Mecanismo De Acción
4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide is a small molecule inhibitor that targets the ATP-binding site of CK2. CK2 is a serine/threonine protein kinase that plays a critical role in various cellular processes such as cell growth, proliferation, and survival. CK2 is overexpressed in many types of cancer, and its inhibition can induce apoptosis in cancer cells. 4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide has been shown to inhibit CK2 activity and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit CK2 activity and induce apoptosis in cancer cells. 4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide has also been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. In addition, 4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide is its specificity for CK2. It has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of CK2 in various cellular processes. However, one of the limitations of 4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide. One area of research is the development of more potent and selective CK2 inhibitors. Another area of research is the development of 4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide analogs with improved solubility and pharmacokinetic properties. 4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide has also been studied for its potential applications in other diseases such as viral infections and inflammatory disorders. Further research is needed to fully understand the potential applications of 4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide in these areas.
Aplicaciones Científicas De Investigación
4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is cancer therapy. CK2 is overexpressed in many types of cancer, and 4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide has been shown to inhibit CK2 activity and induce apoptosis in cancer cells. 4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide has also been studied for its potential applications in neurodegenerative diseases. CK2 is involved in the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease. 4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
3-(4-hydroxyphenyl)-N-methyl-N-(quinolin-5-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-26(16-20-7-3-9-23-22(20)8-4-14-25-23)24(28)19-6-2-5-18(15-19)17-10-12-21(27)13-11-17/h2-15,27H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJYEICADLRFQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C2C=CC=NC2=CC=C1)C(=O)C3=CC=CC(=C3)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-tert-butylphenoxy)-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4173965.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4173970.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4173972.png)
![1-(1-benzofuran-2-ylcarbonyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B4173977.png)
![N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4173989.png)
![5'-methoxy-1'-methyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B4173997.png)

![2-[(4-iodobenzoyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4174011.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4174019.png)
![2-(4-chlorobenzyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4174026.png)

![N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide](/img/structure/B4174037.png)
![N-[4-({4-[3-(4-benzyl-1-piperazinyl)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4174044.png)
![N-(4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}phenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4174051.png)